molecular formula C14H24N6O2 B5822741 4,6-dimorpholin-4-yl-N-propan-2-yl-1,3,5-triazin-2-amine

4,6-dimorpholin-4-yl-N-propan-2-yl-1,3,5-triazin-2-amine

Cat. No.: B5822741
M. Wt: 308.38 g/mol
InChI Key: VGTRQATWMLCOAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,6-Dimorpholin-4-yl-N-propan-2-yl-1,3,5-triazin-2-amine is a chemical compound with the molecular formula C17H22N6O2 It is a derivative of 1,3,5-triazine, a heterocyclic compound that contains three nitrogen atoms in its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dimorpholin-4-yl-N-propan-2-yl-1,3,5-triazin-2-amine typically involves the reaction of cyanuric chloride with morpholine under controlled conditions. The reaction is carried out in a solvent mixture of dioxane and water, with sodium carbonate as a base. The reaction temperature is maintained between 70-80°C to ensure optimal yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-capacity reactors and precise control of reaction conditions to ensure consistent quality and yield. The final product is purified through crystallization and filtration techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

4,6-Dimorpholin-4-yl-N-propan-2-yl-1,3,5-triazin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted triazine derivatives, while oxidation and reduction can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

4,6-Dimorpholin-4-yl-N-propan-2-yl-1,3,5-triazin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,6-dimorpholin-4-yl-N-propan-2-yl-1,3,5-triazin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical processes. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects .

Comparison with Similar Compounds

4,6-Dimorpholin-4-yl-N-propan-2-yl-1,3,5-triazin-2-amine can be compared with other similar compounds, such as:

Properties

IUPAC Name

4,6-dimorpholin-4-yl-N-propan-2-yl-1,3,5-triazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N6O2/c1-11(2)15-12-16-13(19-3-7-21-8-4-19)18-14(17-12)20-5-9-22-10-6-20/h11H,3-10H2,1-2H3,(H,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGTRQATWMLCOAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=NC(=NC(=N1)N2CCOCC2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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